AChE-IN-14
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Overview
Description
AChE-IN-14 is a potent inhibitor of cholinesterase enzymes, specifically targeting acetylcholinesterase and butyrylcholinesterase. This compound has shown significant potential in the research and treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It exhibits high affinity towards the human histamine H3 receptor, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-14 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s properties.
Scientific Research Applications
AChE-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of cholinesterase enzymes in biological systems.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
AChE-IN-14 exerts its effects by binding to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The compound also interacts with the histamine H3 receptor, modulating neurotransmitter release and further contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, similar to AChE-IN-14.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness of this compound
This compound stands out due to its high affinity for the histamine H3 receptor, which is not a common feature among other cholinesterase inhibitors. This dual activity makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H35NO3 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[4-[6-(azepan-1-yl)hexoxy]phenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C28H35NO3/c1-22-10-15-27-25(20-22)26(30)21-28(32-27)23-11-13-24(14-12-23)31-19-9-5-4-8-18-29-16-6-2-3-7-17-29/h10-15,20-21H,2-9,16-19H2,1H3 |
InChI Key |
UKIGXRPAJQOYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OCCCCCCN4CCCCCC4 |
Origin of Product |
United States |
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